4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride
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Overview
Description
“4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1313012-28-0 . It has a molecular weight of 281.13 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 281.13 .Scientific Research Applications
Heterocyclic Compounds and Their Biological Significance
- Triazine Scaffold in Medicinal Chemistry : Triazines, including derivatives with modifications on benzene rings, have shown a wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This suggests that similar structural compounds like "4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride" might also have potential applications in medicinal chemistry for developing future drugs (Verma et al., 2019).
Quinoxaline and Its Applications
- Quinoxaline in Pharmaceuticals : Quinoxaline and its analogs are used in dyes, pharmaceuticals, and antibiotics, highlighting their importance in chemical synthesis for medical applications. This points towards the potential utility of structurally related compounds in pharmaceutical development (Pareek and Kishor, 2015).
LC-MS/MS Study of Degradation Processes
- Degradation and Stability of Nitisinone : A study on the stability of nitisinone (a compound with a trifluoromethyl group) under various conditions can shed light on the degradation pathways and stability of related compounds, which is crucial for their application in environmental or medicinal contexts (Barchańska et al., 2019).
Synthetic and Structural Properties of Heterocyclic Compounds
- Synthesis and Properties of Thiazolidinones : The synthesis of thiazolidinones through the reaction of chloral with substituted anilines offers insights into the structural and synthetic versatility of sulfur and nitrogen-containing heterocyclic compounds. This information could be valuable for the synthesis and application of "this compound" in scientific research (Issac and Tierney, 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)benzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVPAPUNFXTHPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736677 |
Source
|
Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313012-28-0 |
Source
|
Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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